molecular formula C23H25N7O3 B2553150 4-cyclopropaneamido-N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]formamido}ethyl)benzamide CAS No. 1351660-14-4

4-cyclopropaneamido-N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]formamido}ethyl)benzamide

Cat. No.: B2553150
CAS No.: 1351660-14-4
M. Wt: 447.499
InChI Key: QLWPTYXDJDILBE-UHFFFAOYSA-N
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Description

4-cyclopropaneamido-N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]formamido}ethyl)benzamide is a synthetic chemical reagent designed for research applications, particularly in the fields of oncology and cell biology. This high-purity compound is intended For Research Use Only and is not for diagnostic or therapeutic use. This complex molecule features a multi-ring structure incorporating pyrazole and pyridazine heterocycles, which are motifs commonly found in compounds with significant biological activity. Structural analogs featuring similar pyridazine-3-carboxamide cores have been investigated for their potential therapeutic applications, indicating the relevance of this chemical scaffold in modern drug discovery . Furthermore, research on related N-benzamide compounds has demonstrated their potential as modulators of critical cellular processes like autophagy, a key mechanism in cancer cell survival and death . The primary research value of this compound lies in its potential to interact with specific biological pathways. Researchers can utilize it as a chemical tool to study cellular processes such as the mTORC1 signaling pathway and autophagic flux, which are crucial in understanding tumor biology and developing novel anticancer strategies . Its mechanism of action is likely tied to its ability to disrupt protein-protein interactions or inhibit key enzymes involved in these pathways, making it a valuable probe for basic scientific investigation.

Properties

IUPAC Name

N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O3/c1-14-13-15(2)30(29-14)20-10-9-19(27-28-20)23(33)25-12-11-24-21(31)16-5-7-18(8-6-16)26-22(32)17-3-4-17/h5-10,13,17H,3-4,11-12H2,1-2H3,(H,24,31)(H,25,33)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWPTYXDJDILBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCCNC(=O)C3=CC=C(C=C3)NC(=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropaneamido-N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]formamido}ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of the cyclopropane and pyrazole groups through specific reactions such as cyclopropanation and pyrazole formation. The final step involves the coupling of the pyridazine moiety under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropaneamido-N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]formamido}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-cyclopropaneamido-N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]formamido}ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-cyclopropaneamido-N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]formamido}ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares functional motifs with several analogs documented in the literature. Key comparisons include:

Compound Name / ID Core Structure Key Substituents Heterocyclic Moieties Notable Properties
Target Compound Benzamide 4-Cyclopropaneamido, ethyl-formamido linker, pyridazine-pyrazole Pyridazine, 3,5-dimethylpyrazole N/A (hypothetical)
I-6230 Ethyl benzoate Phenethylamino linker, pyridazin-3-yl Pyridazine N/A (no data provided)
I-6232 Ethyl benzoate Phenethylamino linker, 6-methylpyridazin-3-yl Methylpyridazine N/A (no data provided)
Example 53 () Benzamide 2-Fluoro-N-isopropyl, pyrazolo[3,4-d]pyrimidin, fluorophenyl-chromenone Pyrazolopyrimidine, chromenone Mass: 589.1 (M+1), MP: 175–178°C

Key Observations

Backbone Flexibility vs. Rigidity: The target compound’s benzamide backbone contrasts with the ethyl benzoate scaffold in the I-series (I-6230, I-6232) . The cyclopropaneamido group introduces rigidity, which could reduce conformational entropy and improve binding specificity relative to the flexible phenethylamino linkers in the I-series.

Heterocyclic Systems: The target’s pyridazine-pyrazole system differs from the I-series’ simpler pyridazine or methylpyridazine moieties. The dimethylpyrazole may enhance lipophilicity and π-π stacking interactions compared to methyl-substituted pyridazines . Example 53 employs a pyrazolopyrimidine-chromenone system, which is bulkier and more planar than the target’s pyridazine-pyrazole, suggesting divergent target selectivity (e.g., kinase vs. protease inhibition).

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step functionalization of pyridazine and pyrazole rings, comparable to the Suzuki coupling methodology described for Example 53 .

Hypothetical Property Comparison

  • Solubility : The target’s amide groups and pyrazole may improve aqueous solubility over the I-series’ ester-based analogs.
  • Binding Affinity : The pyridazine-pyrazole system may mimic adenine in kinase inhibitors, similar to pyrazolopyrimidines in Example 53 , but with distinct steric and electronic profiles.

Research Implications and Gaps

  • Computational Studies : Density functional theory (DFT) methods, such as those described by Becke , could elucidate the electronic properties of the pyridazine-pyrazole system and guide optimization.
  • Biological Testing : Comparative assays with the I-series and Example 53 are needed to validate hypothesized advantages in potency or selectivity.

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